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molecular formula C8H11ClN2O2 B1304157 Methyl 4-hydrazinylbenzoate Hydrochloride CAS No. 6296-89-5

Methyl 4-hydrazinylbenzoate Hydrochloride

Cat. No. B1304157
M. Wt: 202.64 g/mol
InChI Key: MXSGRGCOQOKOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816391B2

Procedure details

t-Butyl cyanoacetate (14.1 g, 100 mmol) was dissolved in triethyl orthoformate (24.8 mL, 150 mmol). Acetic anhydride (9.625 mL, 100 mL) was added and the mixture heated to 125° C. for 3 h and then volatiles were removed by evaporation under reduced pressure. The residue was dissolved in ethanol (100 mL) and methyl 4-hydrazinylbenzoate hydrochloride (Intermediate#123) (6.06 g, 30 mmol) and DIPEA (5.23 mL, 30 mmol) was added. The mixture was heated to reflux for 5 h and then evaporated under reduced pressure to leave a brown oil which was dissolved in ethyl acetate (300 mL) and washed with water (2×100 mL) and brine (100 mL), dried (MgSO4) and evaporated. The residue was purified by chromatography on silica gel (120 g silica, EtOAc/Hexane 0-50%) to give the title compound as a yellow solid. (7.1 g)
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
9.625 mL
Type
reactant
Reaction Step Two
Quantity
6.06 g
Type
reactant
Reaction Step Three
Name
Quantity
5.23 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])#[N:2].[CH:11](OCC)(OCC)OCC.C(OC(=O)C)(=O)C.Cl.[NH:29]([C:31]1[CH:40]=[CH:39][C:34]([C:35]([O:37][CH3:38])=[O:36])=[CH:33][CH:32]=1)[NH2:30].CCN(C(C)C)C(C)C>C(OCC)(=O)C>[NH2:2][C:1]1[N:29]([C:31]2[CH:32]=[CH:33][C:34]([C:35]([O:37][CH3:38])=[O:36])=[CH:39][CH:40]=2)[N:30]=[CH:11][C:3]=1[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
C(#N)CC(=O)OC(C)(C)C
Name
Quantity
24.8 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
Quantity
9.625 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
6.06 g
Type
reactant
Smiles
Cl.N(N)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
5.23 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatiles were removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a brown oil which
WASH
Type
WASH
Details
washed with water (2×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (120 g silica, EtOAc/Hexane 0-50%)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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